molecular formula C9H14ClNO B13090415 (1R)-3-amino-1-phenylpropan-1-ol;hydrochloride

(1R)-3-amino-1-phenylpropan-1-ol;hydrochloride

Cat. No.: B13090415
M. Wt: 187.66 g/mol
InChI Key: GWAJWRXFIVOHTE-SBSPUUFOSA-N
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Description

(1R)-3-amino-1-phenylpropan-1-ol;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a three-carbon chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-amino-1-phenylpropan-1-ol;hydrochloride typically involves the reduction of a precursor compound, such as a nitro or oxime derivative, followed by the introduction of the hydrochloride group. One common method involves the reduction of 3-nitro-1-phenylpropan-1-ol using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to optimize the reduction and subsequent salt formation steps.

Chemical Reactions Analysis

Types of Reactions

(1R)-3-amino-1-phenylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products Formed

    Oxidation: Formation of 3-phenylpropanal or 3-phenylpropanone.

    Reduction: Formation of N-substituted derivatives.

    Substitution: Formation of various substituted amines and alcohols.

Scientific Research Applications

(1R)-3-amino-1-phenylpropan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (1R)-3-amino-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can also act as a chiral ligand, influencing the stereochemistry of reactions and biological processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-amino-1-phenyl-1,3-propanediol: A related compound with an additional hydroxyl group, used in similar applications.

    (1R)-3-chloro-1-phenylpropan-1-ol: A halogenated derivative with distinct reactivity and applications.

Uniqueness

(1R)-3-amino-1-phenylpropan-1-ol;hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

(1R)-3-amino-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m1./s1

InChI Key

GWAJWRXFIVOHTE-SBSPUUFOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCN)O.Cl

Canonical SMILES

C1=CC=C(C=C1)C(CCN)O.Cl

Origin of Product

United States

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